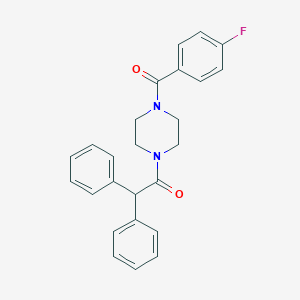![molecular formula C26H28N2O3 B248504 Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)
Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BDM and is a piperazine derivative.
Wirkmechanismus
The mechanism of action of BDM involves the inhibition of the Akt signaling pathway. This pathway is involved in cell survival and proliferation. By inhibiting this pathway, BDM can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDM has been shown to have various biochemical and physiological effects. Studies have shown that BDM can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDM has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDM in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using BDM is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on BDM. One potential direction is to investigate the potential of BDM as a treatment for other diseases such as Alzheimer's disease. Another potential direction is to investigate the use of BDM in combination with other drugs for cancer treatment. Additionally, further studies can be conducted to optimize the synthesis of BDM and improve its solubility in water.
In conclusion, BDM is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for cancer treatment. Further research is needed to explore its potential applications in other diseases and to optimize its synthesis.
Synthesemethoden
The synthesis of BDM involves the reaction of 4-(2,3-dimethoxybenzyl)piperazine with biphenyl-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BDM.
Wissenschaftliche Forschungsanwendungen
BDM has been the subject of various scientific studies due to its potential applications in medicinal chemistry. One of the primary applications of BDM is as a potential treatment for cancer. Studies have shown that BDM has the ability to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
Produktname |
Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone |
|---|---|
Molekularformel |
C26H28N2O3 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H28N2O3/c1-30-24-10-6-9-23(25(24)31-2)19-27-15-17-28(18-16-27)26(29)22-13-11-21(12-14-22)20-7-4-3-5-8-20/h3-14H,15-19H2,1-2H3 |
InChI-Schlüssel |
UNKWOYCWJRAZQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)
![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)
